molecular formula C25H26N4O3S B11636723 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-42-2

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11636723
CAS No.: 441783-42-2
M. Wt: 462.6 g/mol
InChI Key: FVMAHFUYQSDMEJ-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic core with diverse substituents. Its structural complexity arises from the thiophene and nitrophenyl groups, which influence electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

441783-42-2

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O3S/c1-5-16-8-9-21(33-16)22-17(13-26)24(27)28(18-10-15(29(31)32)7-6-14(18)2)19-11-25(3,4)12-20(30)23(19)22/h6-10,22H,5,11-12,27H2,1-4H3

InChI Key

FVMAHFUYQSDMEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC(=C4)[N+](=O)[O-])C)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Cyclization: The final step often involves cyclization to form the hexahydroquinoline ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs, particularly due to its quinoline core, which is known for its antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and mechanisms of action.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations in Thiophene Substituents

The thiophene ring at position 4 of the hexahydroquinoline core is a critical functional group. Variations in its substitution pattern significantly alter molecular properties:

  • The 2-position substitution directs the thiophene’s orientation, influencing π-π stacking.
  • : 2,5-Dimethyl-3-thienyl group

    • Methyl groups at the 2- and 5-positions increase steric bulk, possibly reducing reactivity.
    • The 3-position attachment may alter hydrogen-bonding interactions compared to the target’s 2-position.
  • : 2,5-Dimethylthiophen-3-yl group

    • Similar to but attached at the 3-position, leading to distinct electronic effects due to sulfur’s lone-pair orientation.

Key Insight : The target’s 5-ethyl group balances lipophilicity and steric effects, whereas methyl-substituted analogs prioritize rigidity.

Aryl Group Modifications at Position 1

The aryl group at position 1 varies in electronic and steric properties:

  • Target Compound: 2-Methyl-5-nitrophenyl The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilic character and hydrogen-bond acceptor capacity .
  • : 3-Chloro-2-methylphenyl

    • Chloro (–Cl) substituents are moderately electron-withdrawing but less polar than nitro groups.
    • The 3-chloro substitution may influence halogen bonding in crystallography .
  • : 4-(Dimethylamino)phenyl – The dimethylamino (–NMe₂) group is electron-donating, increasing solubility in polar solvents. – Likely to engage in stronger hydrogen-bond donor interactions compared to nitro groups.

Key Insight : The nitro group in the target compound enhances polarity and may improve interactions in charged environments, contrasting with electron-donating groups in analogs.

Crystallographic and Hydrogen-Bonding Patterns

Crystallinity and molecular packing are influenced by substituents:

  • : A trifluoromethyl (–CF₃) substituent on the aryl group
    – The –CF₃ group induces strong dipole interactions, leading to dense crystal packing.
    – Compared to the target’s nitro group, –CF₃ offers higher thermal stability but similar hydrophobicity.

  • : Ethanol monosolvate structure – Solvate formation with ethanol suggests the parent compound’s ability to form hydrogen bonds with small alcohols, a property likely shared with the target due to the nitro group’s H-bond acceptor capacity.

Key Insight : The nitro group in the target compound may promote specific hydrogen-bonding networks, analogous to –CF₃ in but with distinct electronic profiles.

Data Table: Structural and Functional Comparison

Compound Name Thiophene Substituent Aryl Group Notable Features
Target Compound 5-Ethylthiophen-2-yl 2-Methyl-5-nitrophenyl High polarity (nitro), moderate lipophilicity (ethyl)
2,5-Dimethyl-3-thienyl 2-Methyl-5-nitrophenyl Increased steric bulk, altered π-stacking
2,5-Dimethylthiophen-3-yl 2-Methyl-5-nitrophenyl Thiophene orientation shifts electronic density
5-Ethyl-2-thienyl 3-Chloro-2-methylphenyl Chloro enhances halogen bonding; lower polarity than nitro
4-(Dimethylamino)phenyl Electron-donating group improves solubility; potential H-bond donor

Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic environments compared to chloro or methyl analogs .
  • Synthetic Considerations : The ethyl group on the thiophene may require tailored synthetic routes, such as Suzuki coupling, compared to methyl-substituted analogs synthesized via simpler alkylation .

Biological Activity

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C25_{25}H27_{27}N3_3O3_3S
  • Molecular Weight : 417.57 g/mol
  • SMILES Notation : CCc1ccc(C2C(C#N)=C(N)N(C3CC(C)(C)CC(C2=3)=O)c2ccc(C)cc2)s1
  • InChI Key : XRAQNFQCUBZLLA-QFIPXVFZSA-N
PropertyValue
LogP4.8975
LogD4.8975
Polar Surface Area53.395 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Pharmacological Effects

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest that the compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains in vitro, indicating potential for development as an antimicrobial agent.
  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor cell proliferation in several cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
  • Neurological Effects : Some studies have explored the impact of this compound on neurotransmitter systems, particularly its potential as a modulator of glutamate receptors, which could have implications for treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and quinoline rings have been shown to significantly affect potency and selectivity for various biological targets.

Key Findings from SAR Studies:

  • Substituents on the thiophene ring enhance lipophilicity and cellular uptake.
  • The presence of the nitrophenyl group is associated with increased cytotoxicity against cancer cells.
  • Variations in the carbonitrile group influence binding affinity to target enzymes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Study 2: Cancer Cell Proliferation Inhibition

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). The study highlighted its potential as a lead compound for further development in oncology.

Study 3: Neuropharmacology

Research investigating the effects on glutamate receptor modulation revealed that the compound could enhance synaptic plasticity in hippocampal slices, indicating potential applications in cognitive enhancement therapies.

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